1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

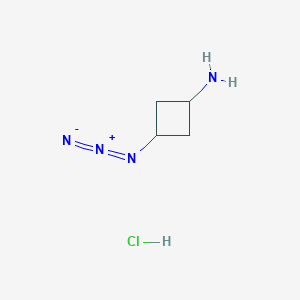

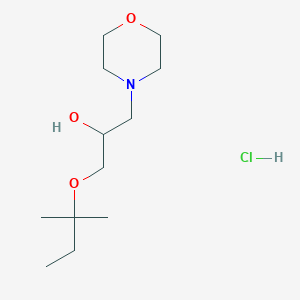

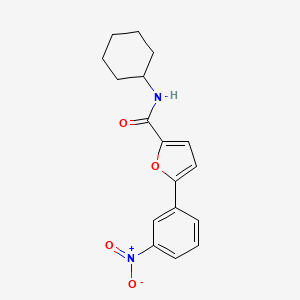

The compound “1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride” is a morpholino compound. Morpholinos are a type of molecule used to modify gene expression. They are synthetic, antisense oligomers that can block access to specific sequences of RNA .

Molecular Structure Analysis

The molecular structure of this compound would consist of a morpholino group (a six-membered ring containing nitrogen and oxygen) attached to a propan-2-ol backbone with a tert-pentyloxy group attached to it. The hydrochloride indicates that a hydrogen chloride has been added to the compound, likely making it a salt .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. Morpholinos are generally neutral (non-ionic) and uncharged at physiological pH, and they are soluble in water .Scientific Research Applications

Novel Synthesis Techniques

Researchers have explored innovative synthetic pathways to create morpholine derivatives, showcasing the compound's relevance in developing new synthetic methodologies. For instance, a study demonstrated the diastereoselective transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, which serves as a precursor for further chemical modifications, indicating the compound's utility in complex organic syntheses (D’hooghe et al., 2006).

Corrosion Inhibition

Morpholine derivatives have shown effectiveness as corrosion inhibitors, offering protective solutions against metal degradation. A study synthesized tertiary amines, including morpholine derivatives, and evaluated their performance in inhibiting carbon steel corrosion, revealing their potential in material science and engineering applications (Gao, Liang, & Wang, 2007).

Pharmacological Research

Morpholine derivatives have been investigated for their pharmacological properties, including anticonvulsive activities. Research into 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides demonstrated pronounced anticonvulsive effects, highlighting the compound's relevance in medicinal chemistry and drug development (Papoyan et al., 2011).

Molecular Synthesis for Disease Treatment

The synthesis of morpholine derivatives has been tailored for specific diseases, such as cancer. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity demonstrates the role of morpholine derivatives in developing targeted cancer therapies, showcasing the compound's significance in therapeutic research (Boschelli et al., 2001).

Protective Groups in Synthesis

The application of morpholine derivatives as protective groups in chemical synthesis has been explored, facilitating the development of complex molecules. Research on the use of sulfinamides as amine protecting groups in converting amino alcohols into morpholines illustrates the compound's utility in enhancing synthetic efficiency and yield (Fritz et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

The use of morpholinos in research and medicine is a rapidly evolving field. They have been used in a variety of applications, including the study of gene function, the validation of drug targets, and the treatment of diseases. Future research will likely continue to explore and expand upon these applications .

properties

IUPAC Name |

1-(2-methylbutan-2-yloxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO3.ClH/c1-4-12(2,3)16-10-11(14)9-13-5-7-15-8-6-13;/h11,14H,4-10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCKAJNLNUPGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OCC(CN1CCOCC1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Morpholino-3-(tert-pentyloxy)propan-2-ol hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B2665787.png)

![N-(3-bromophenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2665791.png)

![N-(2-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2665792.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide](/img/structure/B2665793.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-propylpentanamide](/img/structure/B2665800.png)

![N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2665802.png)

![(5-bromopyridin-3-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2665806.png)